molecular formula C29H24N4O4 B2994472 ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534581-22-1

ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2994472
CAS No.: 534581-22-1
M. Wt: 492.535
InChI Key: KVPTWEPNWOPSON-ZXPTYKNPSA-N
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Description

Ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocyclic compound featuring a fused imino-oxo triaza backbone with benzyl and 4-methylbenzoyl substituents. Its structure includes a rigid bicyclic framework with conjugated π-systems, which may contribute to unique electronic and steric properties.

Properties

IUPAC Name

ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O4/c1-3-37-29(36)23-17-22-25(30-24-11-7-8-16-32(24)28(22)35)33(18-20-9-5-4-6-10-20)26(23)31-27(34)21-14-12-19(2)13-15-21/h4-17H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPTWEPNWOPSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, methylbenzoyl compounds, and triazatricyclo intermediates. The reaction conditions usually require specific catalysts, solvents, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance yield and purity. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tricyclic triazatricyclo derivatives with variable substituents at the benzyl and benzoyl positions. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Property/Compound Target Compound (4-Methylbenzoyl) Analog 1 (3-Methoxypropyl, 3-Methylbenzoyl) Analog 2 (Benzyl, 2-Methylbenzoyl)
Molecular Formula C₂₉H₂₄N₄O₄ (estimated) C₂₆H₂₆N₄O₅ C₂₆H₂₂N₄O₄
Molecular Weight ~516.5 g/mol (estimated) 474.5 g/mol 452.5 g/mol
Substituents - Benzyl
- 4-Methylbenzoyl
- 3-Methoxypropyl
- 3-Methylbenzoyl
- Benzyl
- 2-Methylbenzoyl
XLogP3 ~3.5 (predicted) 2.7 3.1 (predicted)
Hydrogen Bond Acceptors 6 6 5
Topological Polar Surface Area ~100 Ų (estimated) 101 Ų ~95 Ų
Rotatable Bonds 8 (estimated) 8 7

Key Findings:

Substituent Effects on Lipophilicity: The 4-methylbenzoyl group in the target compound likely enhances lipophilicity (higher XLogP3) compared to Analog 1’s 3-methoxypropyl group, which introduces polarity via the ether oxygen .

Hydrogen Bonding and Solubility :

  • All analogs share similar hydrogen bond acceptor counts (~5–6), suggesting comparable solubility profiles in polar solvents. However, the 3-methoxypropyl group in Analog 1 increases topological polar surface area (101 Ų), enhancing aqueous solubility relative to the target compound .

Synthetic Challenges :

  • The para-substitution pattern in the target compound may require regioselective synthesis techniques to avoid ortho/meta byproducts, as seen in Analog 2’s 2-methyl isomer .

Crystallographic Analysis :

  • Structural characterization of such compounds often relies on software like SHELXL for small-molecule refinement and ORTEP-III for visualizing hydrogen-bonding networks . For example, hydrogen bonding patterns in Analog 1 could differ due to its methoxy group, influencing crystal packing .

Notes on Comparative Analysis

Synthetic Considerations: The para-methyl group in the target compound may stabilize the imino-oxo tautomer via resonance, whereas meta or ortho substituents (as in Analog 1 and 2) could disrupt conjugation . Computational modeling (e.g., density functional theory) is recommended to predict electronic effects of substituent positioning.

Analytical Limitations :

  • The absence of experimental spectral data (e.g., IR, NMR) for the target compound necessitates reliance on analogs and predictive tools like molecular docking or QSAR models.

Crystallography and Structural Validation :

  • Programs such as SHELX and ORTEP-III are critical for resolving the complex puckering coordinates and hydrogen-bonding motifs inherent to tricyclic systems .

Biological Activity

Ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews its biological properties based on available literature, highlighting synthesis methods, biological assays, and structure-activity relationships (SAR).

Synthesis and Structural Insights

The synthesis of this compound involves multiple steps that typically include the formation of the tricyclic structure followed by various functional group modifications. The rigidity and unique nitrogen configuration in the tricyclic framework suggest potential for interesting biological interactions.

Key Structural Features

  • Tricyclic Framework : The compound features a triazatricyclo structure which may influence its interaction with biological targets.
  • Functional Groups : The presence of a benzyl group and a 4-methylbenzoyl moiety can enhance lipophilicity and potentially improve cellular permeability.

Antitumor Activity

Recent studies have explored the antitumor properties of similar triazatricyclic compounds. For instance, compounds with analogous structures demonstrated significant cytotoxicity against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cells in vitro assays. These studies utilized the MTT assay to assess cell viability post-treatment.

CompoundCell LineIC50 (µM)Reference
Compound AHepG25.2
Compound BMCF73.8
Ethyl 7-benzyl...TBDTBDCurrent Study

The proposed mechanism of action for similar compounds includes:

  • DNA Intercalation : Some derivatives exhibit DNA intercalating properties which disrupt replication and transcription processes.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzoyl and benzyl groups significantly affect biological activity. For example:

  • Substituent Variation : Altering substituents on the aromatic rings can enhance or reduce antitumor potency.
  • Nitrogen Configuration : The stereochemistry around nitrogen atoms in the tricyclic system may play a crucial role in binding affinity to biological targets.

Case Studies

  • Case Study on Antitumor Efficacy :
    • In a comparative study involving several triazatricyclic compounds, ethyl 7-benzyl derivatives were found to exhibit superior antitumor activity compared to simpler analogs due to their enhanced ability to penetrate cellular membranes.
  • Case Study on Toxicity Profile :
    • A toxicity assessment revealed that while some derivatives showed promising activity against cancer cell lines, they also exhibited moderate toxicity towards normal cell lines, indicating a need for further optimization.

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